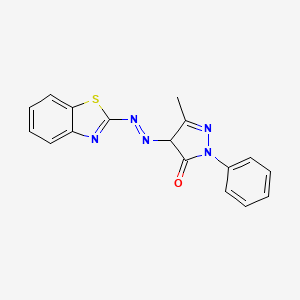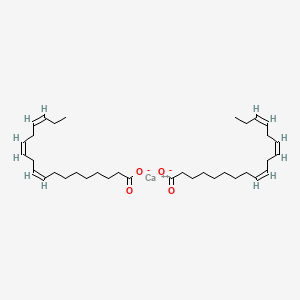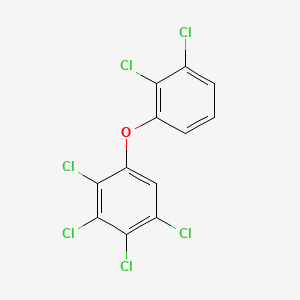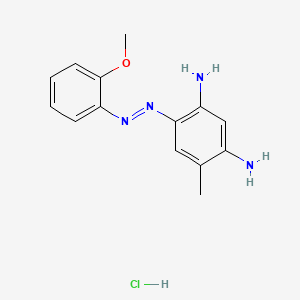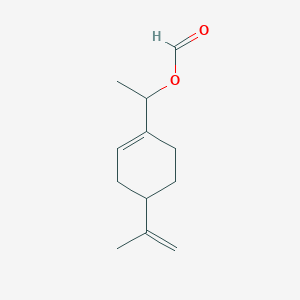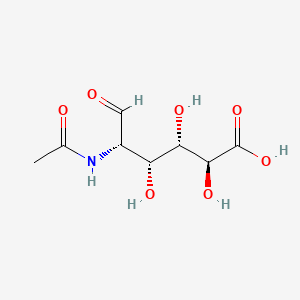![molecular formula C35H52O2 B12672372 4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] CAS No. 93893-68-6](/img/structure/B12672372.png)
4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan. The compound is characterized by its complex molecular structure, which includes multiple tert-butyl groups and a methylene bridge connecting two indan-5-OL units.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-tert-butyl-1,1,3,3-tetramethylindan-5-OL.
Methylene Bridge Formation: The next step involves the formation of the methylene bridge. This is achieved by reacting the starting material with formaldehyde under acidic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] is carried out in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in batch or continuous reactors.
Catalysis: Catalysts may be used to enhance the reaction rate and selectivity.
Separation and Purification: The product is separated from the reaction mixture and purified using industrial-scale techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to achieve the desired transformation.
Major Products
The major products formed from these reactions include:
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones.
Substitution Products: Compounds with modified tert-butyl groups.
Aplicaciones Científicas De Investigación
4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications in preventing oxidative damage in cells and tissues.
Industry: It is widely used in the rubber and plastics industries as an antioxidant to enhance the durability and stability of materials.
Mecanismo De Acción
The mechanism of action of 4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] involves its ability to scavenge free radicals and inhibit oxidative reactions. The compound donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular and material degradation.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(6-tert-butyl-o-cresol): Similar in structure but with different substituents.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another antioxidant with a similar methylene bridge but different functional groups.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Known for its antioxidant properties, similar to the compound .
Uniqueness
4,4’-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] is unique due to its specific molecular structure, which provides enhanced stability and antioxidant properties. The presence of multiple tert-butyl groups and the methylene bridge contribute to its effectiveness in preventing oxidative degradation.
Propiedades
Número CAS |
93893-68-6 |
|---|---|
Fórmula molecular |
C35H52O2 |
Peso molecular |
504.8 g/mol |
Nombre IUPAC |
6-tert-butyl-4-[(6-tert-butyl-5-hydroxy-1,1,3,3-tetramethyl-2H-inden-4-yl)methyl]-1,1,3,3-tetramethyl-2H-inden-5-ol |
InChI |
InChI=1S/C35H52O2/c1-30(2,3)24-16-22-26(34(11,12)18-32(22,7)8)20(28(24)36)15-21-27-23(33(9,10)19-35(27,13)14)17-25(29(21)37)31(4,5)6/h16-17,36-37H,15,18-19H2,1-14H3 |
Clave InChI |
YFVWRGVVIOMGGV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=C(C(=C(C=C21)C(C)(C)C)O)CC3=C4C(=CC(=C3O)C(C)(C)C)C(CC4(C)C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



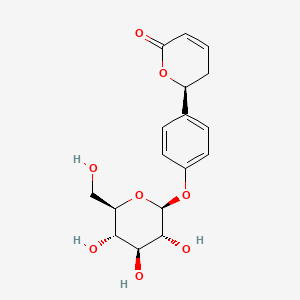
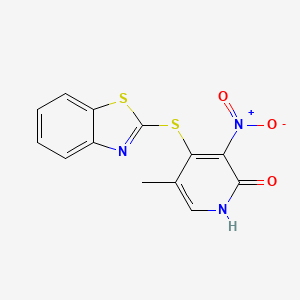
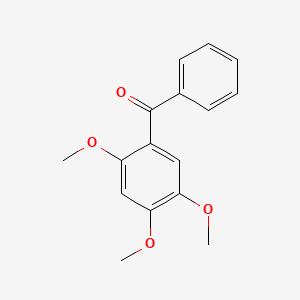
![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)
